molecular formula C10H11ClO3 B7647161 3-Chloro-2-methoxy-5,6-dimethylbenzoic acid

3-Chloro-2-methoxy-5,6-dimethylbenzoic acid

Cat. No. B7647161
M. Wt: 214.64 g/mol
InChI Key: FEGHMSRBAWXAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-methoxy-5,6-dimethylbenzoic acid, also known as CMDBA, is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of benzoic acid and has a molecular formula of C11H11ClO3.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5,6-dimethylbenzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and pain. This inhibition may be responsible for the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to inhibit the growth of certain cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-2-methoxy-5,6-dimethylbenzoic acid in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 3-Chloro-2-methoxy-5,6-dimethylbenzoic acid. One area of interest is its potential as a therapeutic agent for the treatment of inflammation, pain, and cancer. Researchers may also investigate its mechanism of action and explore its potential as a tool for studying biological processes. In addition, the synthesis of new derivatives of this compound may lead to the development of more potent and selective compounds for use in various scientific studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and as a tool for studying biological processes.

Synthesis Methods

The synthesis of 3-Chloro-2-methoxy-5,6-dimethylbenzoic acid involves the reaction of 3-chloro-2-methoxybenzoyl chloride with 2,4-pentanedione in the presence of a catalyst. The resulting product is then hydrolyzed to obtain this compound. This synthesis method has been used by researchers to obtain pure this compound for various scientific studies.

Scientific Research Applications

3-Chloro-2-methoxy-5,6-dimethylbenzoic acid has been used in scientific research for various purposes, including as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds. In addition, it has been used in the development of new drugs and as a tool for studying biological processes.

properties

IUPAC Name

3-chloro-2-methoxy-5,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-5-4-7(11)9(14-3)8(6(5)2)10(12)13/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGHMSRBAWXAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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